2,2,3-Trimethyl-4-oxobutanenitrile
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Overview
Description
2,2,3-Trimethyl-4-oxobutanenitrile is an organic compound characterized by its branched structure and the presence of both a nitrile and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethyl-4-oxobutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of isobutyraldehyde followed by a subsequent reaction to introduce the nitrile group. The reaction conditions often require the presence of a base such as sodium alkoxide to facilitate the condensation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethyl-4-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2,3-Trimethyl-4-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,3-Trimethyl-4-oxobutanenitrile exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions, while the ketone group can undergo nucleophilic addition reactions.
Comparison with Similar Compounds
- 2,2-Dimethyl-4-oxobutanenitrile
- 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate
Comparison: 2,2,3-Trimethyl-4-oxobutanenitrile is unique due to its specific branching and functional groups, which confer distinct reactivity and properties. Compared to 2,2-Dimethyl-4-oxobutanenitrile, the additional methyl group in this compound can influence its steric and electronic properties, affecting its reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
88456-25-1 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2,2,3-trimethyl-4-oxobutanenitrile |
InChI |
InChI=1S/C7H11NO/c1-6(4-9)7(2,3)5-8/h4,6H,1-3H3 |
InChI Key |
RVSPKCSXMOTBME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(C)(C)C#N |
Origin of Product |
United States |
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